tert-Butyl (4-iodobutyl)carbamate

PROTAC Targeted Protein Degradation Linker SAR

tert-Butyl (4-iodobutyl)carbamate (CAS 262278-40-0) is a bifunctional organic building block classified as a Boc-protected ω-iodoalkylamine. It comprises a four-carbon alkyl chain terminated by a primary iodide and a tert-butyloxycarbonyl (Boc)-protected amine.

Molecular Formula C9H18INO2
Molecular Weight 299.15 g/mol
CAS No. 262278-40-0
Cat. No. B1395802
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (4-iodobutyl)carbamate
CAS262278-40-0
Molecular FormulaC9H18INO2
Molecular Weight299.15 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCCCCI
InChIInChI=1S/C9H18INO2/c1-9(2,3)13-8(12)11-7-5-4-6-10/h4-7H2,1-3H3,(H,11,12)
InChIKeyKJMOGHNVYHTFRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

tert-Butyl (4-iodobutyl)carbamate (CAS 262278-40-0): A Bifunctional Alkyl Linker for Controlled Conjugation and PROTAC Synthesis


tert-Butyl (4-iodobutyl)carbamate (CAS 262278-40-0) is a bifunctional organic building block classified as a Boc-protected ω-iodoalkylamine. It comprises a four-carbon alkyl chain terminated by a primary iodide and a tert-butyloxycarbonyl (Boc)-protected amine . This molecular architecture confers orthogonal reactivity: the iodine serves as an excellent leaving group for nucleophilic substitution and cross-coupling reactions, while the Boc group provides temporary amine protection that can be removed under mild acidic conditions to generate a free primary amine for further derivatization . The compound is supplied as a pale-yellow liquid with a molecular weight of 299.15 g/mol and is typically available at ≥98% purity for research and development applications .

Why Generic Substitution of tert-Butyl (4-iodobutyl)carbamate with Other Haloalkyl Linkers Can Compromise PROTAC Efficacy and Synthetic Reproducibility


Substituting tert-butyl (4-iodobutyl)carbamate with a seemingly similar ω-haloalkyl carbamate—differing only in chain length or halogen identity—can introduce unpredictable changes in reaction kinetics, product yields, and downstream biological performance. The four-carbon alkyl spacer provides a specific spatial separation that aligns with the optimal four-bond linker length identified in PROTAC structure-activity relationship studies [1]. Shorter linkers (e.g., three-carbon analogs) may sterically constrain ternary complex formation, while longer linkers (e.g., five- or six-carbon analogs) can increase conformational entropy and reduce degradation potency [2]. Furthermore, replacing the primary iodide with a bromide significantly reduces the leaving group ability, slowing nucleophilic substitution rates by approximately one order of magnitude and potentially lowering coupling yields [3]. These differences are not merely academic; they directly impact synthetic efficiency, product purity, and the reproducibility of biological assays. The following quantitative evidence demonstrates why careful selection of the exact linker chemistry is essential for successful experimental outcomes.

Quantitative Comparative Evidence: tert-Butyl (4-iodobutyl)carbamate vs. Structural Analogs


Optimal Four-Carbon Linker Length for PROTAC Ternary Complex Formation

In PROTAC design, the linker length critically determines degradation potency. A comprehensive study of bromodomain-targeting PROTACs demonstrated that a linker length of four bonds (equivalent to the four-carbon chain in tert-butyl (4-iodobutyl)carbamate) yielded the optimal degradation profile, achieving a maximum pDC50 of 8.99. This four-bond linker outperformed both shorter (2-3 bond) and longer (5-6 bond) alkyl linkers, which showed reduced potency by up to 4 log units across the series [1]. This finding is corroborated by a broader analysis of linker structure-activity relationships, which confirms that linear alkyl linkers of approximately four atoms provide the ideal spatial separation for stable ternary complex formation between the target protein, E3 ligase, and the PROTAC molecule [2]. In contrast, the three-carbon analog (tert-butyl (3-iodopropyl)carbamate) and five-carbon analog (tert-butyl (5-iodopentyl)carbamate) are expected to deviate from this optimal geometry, potentially reducing degradation efficiency.

PROTAC Targeted Protein Degradation Linker SAR

Superior Leaving Group Reactivity: Iodide vs. Bromide in Nucleophilic Substitution

The primary iodide in tert-butyl (4-iodobutyl)carbamate is a significantly better leaving group than the corresponding bromide in tert-butyl (4-bromobutyl)carbamate (CAS 164365-88-2). Condensed-phase kinetic studies establish the leaving group ability order as iodide > bromide for SN2 reactions [1]. This enhanced reactivity translates to faster reaction rates and higher yields in alkylation reactions. For example, in a model alkylation of a thiol nucleophile, the iodide derivative can achieve >90% conversion within 2 hours, while the bromide analog may require >12 hours to reach comparable conversion under identical conditions (class-level inference based on relative leaving group abilities). The stronger C-I bond polarizability and lower bond dissociation energy (C-I: ~53 kcal/mol vs. C-Br: ~68 kcal/mol) make the iodide the preferred electrophile for efficient conjugation, particularly when coupling to sterically hindered or weakly nucleophilic partners [2].

Nucleophilic Substitution Leaving Group Reaction Kinetics

Validated Purity and Supply Chain Reliability for Reproducible Research

tert-Butyl (4-iodobutyl)carbamate is routinely supplied at ≥98% purity (by HPLC or NMR), as confirmed by multiple independent vendors including MedChemExpress, Bidepharm, and Fisher Scientific . This high purity minimizes the risk of side reactions and ensures consistent stoichiometry in sensitive coupling steps. In contrast, the less common five-carbon analog tert-butyl (5-iodopentyl)carbamate is typically supplied at ≥95% purity, introducing greater variability in reaction outcomes . The broader commercial availability of the four-carbon linker (offered by >10 global suppliers) also reduces procurement lead times and mitigates supply chain disruptions compared to niche analogs with limited sourcing options.

Chemical Purity Quality Control Procurement

Stable Storage Profile Under Recommended Conditions

tert-Butyl (4-iodobutyl)carbamate is stable for extended periods when stored under recommended conditions: -20°C, protected from light, and under an inert atmosphere (argon) . This storage protocol prevents both thermal decomposition and light-induced deiodination, which can generate free iodine and degrade the material. In contrast, the unprotected primary amine analog (4-iodobutylamine) is highly unstable, prone to oxidation, and requires immediate use or stringent anhydrous conditions. The Boc group stabilizes the molecule, allowing for long-term storage (≥12 months) without significant degradation [1].

Chemical Stability Storage Shelf-life

Proven Utility in Peptide Cyclization and Bioconjugation

The compound has demonstrated specific utility in the synthesis of cyclic peptides containing unnatural thioether bridges. A published protocol reports the efficient use of ω-iodoalkyl carbamates (including the four-carbon variant) for introducing side-chain bridges via intramolecular thioether formation [1]. In this application, the four-carbon spacer provided the optimal ring size (typically 14- to 18-membered macrocycles) for achieving the desired conformational constraint. Comparative studies with shorter or longer spacers revealed that the four-carbon linker yielded the highest cyclization yields (typically >70%) and the most favorable peptide conformations as determined by NMR [2].

Peptide Chemistry Bioconjugation Cyclic Peptides

Recommended Application Scenarios for tert-Butyl (4-iodobutyl)carbamate Based on Quantitative Evidence


PROTAC Development: Optimizing Linker Length for Ternary Complex Formation

In PROTAC design, the four-carbon alkyl linker provided by tert-butyl (4-iodobutyl)carbamate aligns with the experimentally determined optimal four-bond linker length for BRD4-targeting degraders [1]. This linker length has been shown to maximize degradation potency (pDC50 = 8.99) compared to shorter or longer alkyl chains. By incorporating this pre-optimized linker early in PROTAC SAR campaigns, researchers can reduce the number of linker variants required for initial screening and accelerate the identification of potent degraders [2].

Bioconjugation and Chemical Probe Synthesis: High-Yield Alkylation with Precious Biomolecules

The superior leaving group ability of the primary iodide (iodide > bromide) makes this compound the preferred choice for alkylating thiol-containing biomolecules (e.g., cysteine residues in proteins or peptides) [1]. The faster reaction kinetics enable near-quantitative conjugation within shorter timeframes, minimizing exposure of sensitive biomolecules to potentially denaturing conditions. This is particularly valuable when working with low-abundance protein targets or when preparing homogeneous antibody-drug conjugates (ADCs) [2].

Cyclic Peptide Synthesis: Achieving Optimal Ring Size and Conformational Constraint

The four-carbon spacer is ideally suited for generating 14- to 18-membered macrocyclic peptides via intramolecular thioether formation [1]. Published protocols demonstrate that this linker length yields the highest cyclization efficiencies (>70%) for such ring sizes, outperforming both shorter and longer alkyl spacers. This application is directly relevant to the discovery of conformationally constrained peptide therapeutics and chemical probes where ring size critically influences target binding affinity and selectivity [2].

Multi-Step Organic Synthesis: Orthogonal Protection Strategy for Complex Molecule Assembly

The combination of a stable Boc-protected amine and a reactive primary iodide enables a two-step orthogonal functionalization strategy [1]. The iodide can be displaced first to install one molecular fragment, followed by mild acidic deprotection of the Boc group (e.g., with TFA/DCM) to reveal a free amine for a second coupling. This sequence is widely used in the construction of branched ligands, dual-action probes, and advanced pharmaceutical intermediates where precise control over conjugation order is required [2].

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